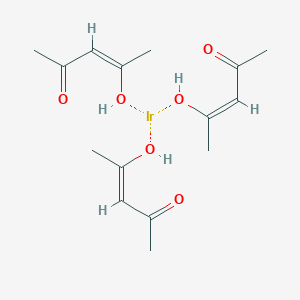

Iridium(III) acetylacetonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iridium(III) acetylacetonate is a coordination complex with the chemical formula Ir(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents and is known for its thermal stability. This compound is widely used in various scientific and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iridium(III) acetylacetonate is typically synthesized from iridium(III) chloride hydrate (IrCl₃(H₂O)₃) and acetylacetone (2,4-pentanedione). The reaction involves the coordination of the acetylacetonate ligands to the iridium center. The process can be summarized as follows :

[ \text{IrCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ir}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions: Iridium(III) acetylacetonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form iridium oxides.

Reduction: It can be reduced to lower oxidation states of iridium.

Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligand exchange reactions often require the presence of other coordinating ligands and may be facilitated by heat or light.

Major Products:

Oxidation: Iridium oxides (e.g., IrO₂).

Reduction: Lower oxidation state iridium complexes.

Substitution: New iridium complexes with different ligands.

Applications De Recherche Scientifique

Catalytic Applications

Iridium(III) acetylacetonate serves as a catalyst in numerous chemical reactions. Its ability to facilitate various transformations is attributed to its stable coordination environment and redox properties.

- Hydrogenation Reactions : Ir(acac)₃ has been utilized as a catalyst for hydrogenation processes, particularly in the hydrogenation of sulfur-containing aromatics. This application is crucial in refining processes and environmental chemistry .

- C-H Activation : The compound has shown promise in C-H activation reactions, which are vital for the functionalization of hydrocarbons. This application is particularly relevant in organic synthesis where selective transformations are desired .

| Catalytic Reaction | Role of Ir(acac)₃ | Reference |

|---|---|---|

| Hydrogenation of Aromatics | Catalyst for hydrogenation | |

| C-H Activation | Catalyst for selective functionalization |

Photonic Applications

This compound is extensively studied for its photophysical properties, making it suitable for applications in light-emitting devices.

- Organic Light Emitting Diodes (OLEDs) : Ir(acac)₃ is employed as a phosphorescent emitter in OLEDs. Its efficient light emission characteristics contribute to high external quantum efficiencies in devices. For instance, devices utilizing this complex have demonstrated quantum efficiencies exceeding 23% .

- Electrogenerated Chemiluminescence : The compound has been investigated for use in electrogenerated chemiluminescence systems, where it acts as an emitter, enhancing the brightness and efficiency of luminescent devices .

| Photonic Application | Function | Reference |

|---|---|---|

| OLEDs | Phosphorescent emitter | |

| Electrogenerated Chemiluminescence | Emitter in luminescent systems |

Material Science Applications

In material science, this compound is utilized in various synthesis methods due to its organometallic nature.

- Chemical Vapor Deposition (CVD) : The compound is used in CVD processes to deposit thin films of iridium or iridium-containing materials on substrates. This method is essential for creating advanced materials used in electronics and optics .

- Nanostructure Fabrication : Researchers have explored the use of Ir(acac)₃ in the fabrication of carbon nanostructures through laser evaporation techniques, showcasing its potential in nanotechnology .

| Material Science Application | Methodology | Reference |

|---|---|---|

| Chemical Vapor Deposition | Thin film deposition | |

| Nanostructure Fabrication | Laser evaporation |

Case Study 1: OLED Efficiency Enhancement

A study demonstrated that integrating this compound into OLEDs significantly improved device efficiency. The research highlighted that the optimized concentration of the emitter led to an external quantum efficiency of 23.4% at 1000 cd/m², showcasing the compound's effectiveness as a phosphorescent material .

Case Study 2: C-H Activation Reactions

In a series of experiments focusing on C-H activation, Ir(acac)₃ was employed to selectively functionalize hydrocarbons under mild conditions. The results indicated that the complex facilitated reactions with high turnover numbers, underscoring its potential utility in synthetic organic chemistry .

Mécanisme D'action

The mechanism by which iridium(III) acetylacetonate exerts its effects depends on the specific application. In catalytic processes, the iridium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The acetylacetonate ligands stabilize the iridium center and can influence the reactivity and selectivity of the catalyst .

Comparaison Avec Des Composés Similaires

- Rhodium(III) acetylacetonate

- Platinum(II) acetylacetonate

- Palladium(II) acetylacetonate

Comparison: Iridium(III) acetylacetonate is unique due to its high thermal stability and its ability to form highly stable complexes. Compared to rhodium(III) acetylacetonate, it is more thermally stable and can be used in high-temperature applications. Platinum(II) and palladium(II) acetylacetonates are also used as catalysts, but this compound often provides higher selectivity and efficiency in certain reactions .

Propriétés

Numéro CAS |

15635-87-7 |

|---|---|

Formule moléculaire |

C15H24IrO6 |

Poids moléculaire |

492.56 g/mol |

Nom IUPAC |

(Z)-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

Clé InChI |

AZFHXIBNMPIGOD-LNTINUHCSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

Description physique |

Yellow hygroscopic solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.